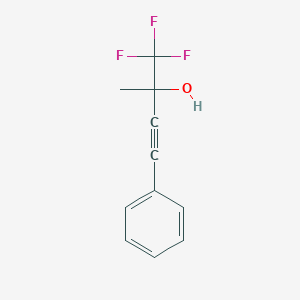![molecular formula C16H14O2 B14308472 [1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl- CAS No. 111412-13-6](/img/structure/B14308472.png)
[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two formyl groups (dicarboxaldehyde) and two methyl groups attached to the biphenyl structure. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura cross-coupling reactions. This method typically employs palladium catalysts and boronic acids to form the biphenyl structure. The reaction conditions often include the use of solvents such as dioxane and bases like potassium carbonate .
Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper catalysts. This approach is known for its mild reaction conditions and good yields .
Industrial Production Methods
Industrial production of biphenyl compounds often involves large-scale catalytic coupling reactions. The Ullmann reaction, which uses copper as a catalyst, is one of the traditional methods for producing biphenyl compounds. this method requires high temperatures and can have variable yields . Modern industrial methods may also utilize continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The biphenyl structure can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,2’-dicarboxylic acid derivatives.
Reduction: Formation of 2,2’-dimethyl-6,6’-dimethylbiphenyl-2,2’-diol.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound with two connected benzene rings.
4,4’-Dimethylbiphenyl: Similar structure but lacks the formyl groups.
2,2’-Dicarboxybiphenyl: Contains carboxyl groups instead of formyl groups.
Uniqueness
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- is unique due to the presence of both formyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
111412-13-6 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(2-formyl-6-methylphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-10H,1-2H3 |
Clé InChI |
HZQNRJZKRBMUOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C=O)C2=C(C=CC=C2C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)

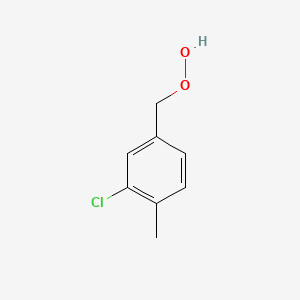

![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)
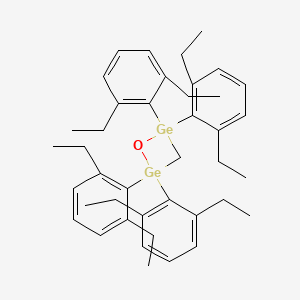

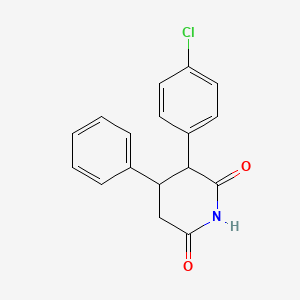
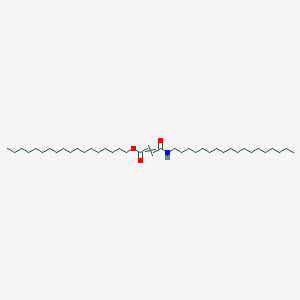
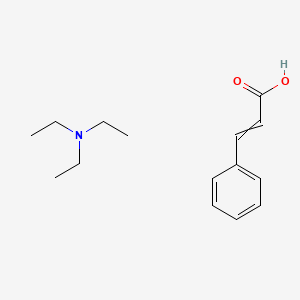
![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)
